molecular formula C10H14BrNOS B13548590 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol

4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol

Cat. No.: B13548590
M. Wt: 276.20 g/mol
InChI Key: IPGXBKPGRJUDRM-UHFFFAOYSA-N
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Description

4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS. It is a derivative of piperidin-4-ol, featuring a bromothiophene group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an antagonist at certain receptors, blocking the binding of natural ligands and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorothiophen-2-yl)methyl)piperidin-4-ol
  • 4-((4-Fluorothiophen-2-yl)methyl)piperidin-4-ol
  • 4-((4-Methylthiophen-2-yl)methyl)piperidin-4-ol

Uniqueness

4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

4-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H14BrNOS/c11-8-5-9(14-7-8)6-10(13)1-3-12-4-2-10/h5,7,12-13H,1-4,6H2

InChI Key

IPGXBKPGRJUDRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CS2)Br)O

Origin of Product

United States

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